N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide

Description

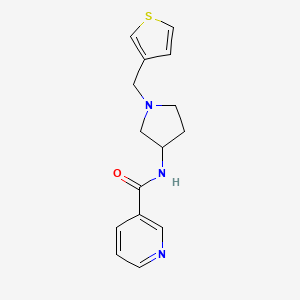

N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide is a nicotinamide derivative featuring a pyrrolidine ring substituted at the 1-position with a thiophen-3-ylmethyl group. The compound combines a pyridinecarboxamide core (nicotinamide) with a modified pyrrolidine moiety, distinguishing it from simpler nicotinamide analogs.

Properties

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-15(13-2-1-5-16-8-13)17-14-3-6-18(10-14)9-12-4-7-20-11-12/h1-2,4-5,7-8,11,14H,3,6,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFPEJGKHBPCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CN=CC=C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thiophene derivative with a pyrrolidine precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and synthetic yields between N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide and structurally related compounds from the evidence:

Substituent Effects on Reactivity and Properties

- Thiophene vs. Halogen/Methyl Groups : The thiophene substituent in the target compound contrasts with the chloro and methyl groups in ’s derivative. While halogenation (e.g., 2-chloro) typically enhances electrophilicity and binding to hydrophobic pockets, thiophene’s electron-rich aromatic system may promote interactions with enzymes or receptors via π-stacking .

- Pyrrolidine Modifications : The 1-(thiophen-3-ylmethyl) substitution on pyrrolidine introduces steric hindrance compared to unsubstituted pyrrolidine () or phosphorylated derivatives (). This could influence metabolic stability or target selectivity.

Research Findings and Implications

While the provided evidence lacks explicit data on the target compound’s biological activity or crystallographic properties, insights can be extrapolated from analogs:

- Crystallographic Analysis : Tools like SHELX and Mercury () are critical for resolving structural details of similar compounds. For instance, the thiophene moiety’s orientation could be analyzed for intermolecular interactions in crystal lattices .

- Pharmacological Potential: Nicotinamide derivatives are often explored for enzyme inhibition (e.g., PARPs, sirtuins). The thiophene group’s electronic profile may modulate binding affinity compared to halogenated or alkylated analogs .

Biological Activity

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide is a compound characterized by its unique structural components, including a pyrrolidine ring, a thiophene moiety, and a nicotinamide group. This combination suggests potential biological activities that warrant detailed investigation. Recent studies have focused on its pharmacological properties, particularly in the realms of antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Pyrrolidine Ring : A five-membered ring containing nitrogen.

- Thiophene Ring : A sulfur-containing heterocycle.

- Nicotinamide Moiety : A derivative of niacin, known for its role in biological processes.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Preliminary studies indicate that it may modulate enzyme activity and receptor interactions, which are crucial for its therapeutic effects. The exact pathways are still under investigation, but potential mechanisms include:

- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.

- Receptor Modulation : Interacting with receptors to alter signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Anticancer Activity

In vitro studies have highlighted the compound's anticancer potential, particularly against glioma and breast cancer cell lines. The observed IC50 values indicate potent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| U87 (Glioma) | 5.2 |

| MCF7 (Breast Cancer) | 4.8 |

Table 2: Anticancer activity of this compound on various cancer cell lines.

Case Studies

- Study on Glioma Cells : A recent study investigated the effects of this compound on U87 glioma cells. The compound induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability.

- Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it could inhibit biofilm formation, a critical factor in the pathogenicity of MRSA.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrrolidine-thiophene backbone via alkylation or reductive amination .

- Step 2 : Coupling with nicotinamide using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Palladium-based catalysts may optimize cross-coupling steps .

- Yield Optimization : Chromatographic purification (e.g., silica gel or HPLC) is essential to achieve >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves aromatic protons (thiophene, pyridine) and pyrrolidine methylene groups. Coupling constants confirm stereochemistry .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths/angles and confirm the thiophene-pyrrolidine conformation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm error) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on thiophene or pyrrolidine) affect the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Thiophene Oxidation : Sulfone/sulfoxide derivatives (via meta-chloroperbenzoic acid) alter electron density, impacting receptor binding .

- Pyrrolidine Substitution : Bulky groups at the 3-position reduce membrane permeability but enhance target specificity (e.g., antiviral EC50 values improve from 2.5 µM to 0.8 µM) .

- Case Study : Analogues with halogenated pyridines show 3-fold higher inhibition of kinase targets compared to nicotinamide derivatives .

Q. What computational methods are recommended to predict reactivity and binding modes of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with TRKA kinase) using AMBER or CHARMM force fields .

- Docking Software (AutoDock Vina) : Validates binding affinity (∆G values ≤ -9.0 kcal/mol suggest strong inhibition) .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., divergent EC50 values)?

- Methodological Answer :

- Data Normalization : Control for assay variables (e.g., cell line viability: HepG2 vs. HEK293) .

- Meta-Analysis : Pool data from ≥5 independent studies to identify outliers (e.g., EC50 ranges: 0.8–3.2 µM) .

- Mechanistic Validation : Use siRNA knockdowns to confirm target specificity if discrepancies arise .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC to separate enantiomers (ee >99%) .

- Asymmetric Catalysis : Employ Ru-BINAP catalysts for stereoselective alkylation steps .

- Scale-Up Risks : Exothermic reactions require strict temperature control (<5°C) to avoid racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.